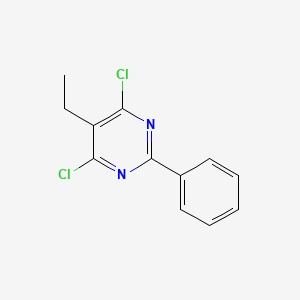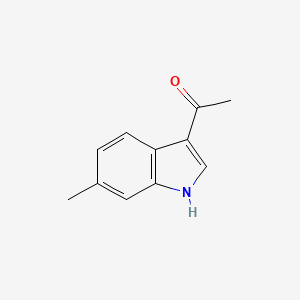
1-(6-methyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
“1-(6-methyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is a solid form compound .
Molecular Structure Analysis
The molecular structure of “1-(6-methyl-1H-indol-3-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
“1-(6-methyl-1H-indol-3-yl)ethanone” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Aplicaciones Científicas De Investigación
Antiproliferative Agents
Indole derivatives have been studied for their potential as antiproliferative agents . They can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a consistent way with colchicine .
Antitubercular Activity
Some indole derivatives have shown antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis in both active and dormant states .
Antifungal Potential
Indole derivatives have also been reported to have antifungal potential , particularly against Candida species. They were previously known as tyrosinase inhibitors but are now being explored for their antifungal properties .
Aldosterone Synthase Inhibition
Another application is in the inhibition of aldosterone synthase (CYP11B2), which is a promising mechanism to lower arterial blood pressure without affecting cortisol secretion .
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(6-methyl-1H-indol-3-yl)ethanone” are not mentioned in the available resources, indole derivatives are a topic of ongoing research due to their wide range of biological activities . They are being explored for potential applications in various fields, including medicinal chemistry .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with tubulin and bacterial cells
Mode of Action
Related compounds have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that 1-(6-methyl-1H-indol-3-yl)ethanone may have similar effects, but this needs to be confirmed with further studies.
Biochemical Pathways
Related compounds have been found to affect the cell cycle and tubulin polymerization , which could suggest potential pathways impacted by this compound.
Result of Action
Related compounds have been found to induce cell apoptosis and inhibit cell cycle progression , suggesting potential effects of this compound.
Propiedades
IUPAC Name |
1-(6-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9-10(8(2)13)6-12-11(9)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSIDSUDOEALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612169 | |
| Record name | 1-(6-Methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-1H-indol-3-yl)ethanone | |
CAS RN |
1094718-97-4 | |
| Record name | 1-(6-Methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



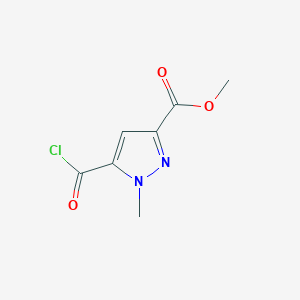
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
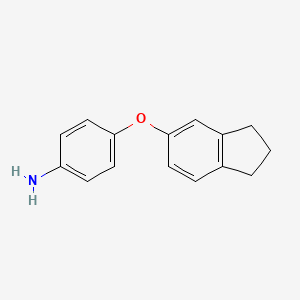
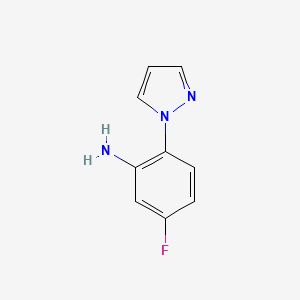

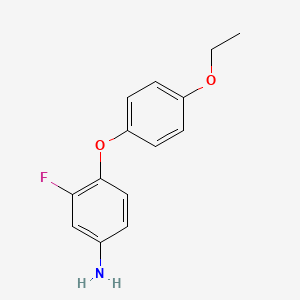

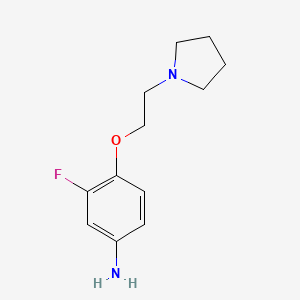
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
